molecular formula C7H13Cl2N3 B1437413 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride CAS No. 2173135-18-5

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride

Cat. No.: B1437413
CAS No.: 2173135-18-5
M. Wt: 210.1 g/mol
InChI Key: BPPOZVKCXTVITL-UHFFFAOYSA-N
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Description

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a compound that features a pyrrolidine ring attached to a pyrazole ring

Scientific Research Applications

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several applications in scientific research:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and ion balance in tissues . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways it regulates. Additionally, 5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride has been shown to interact with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of 5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride on various cell types and cellular processes are profound. In neuronal cells, it has been observed to modulate neurotransmitter release by inhibiting enzymes involved in neurotransmitter synthesis . This modulation can lead to changes in cell signaling pathways, affecting processes such as synaptic plasticity and neuronal communication. In cancer cells, 5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride has been found to influence gene expression, leading to alterations in cell proliferation and apoptosis . These effects are mediated through its interaction with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, 5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity . These interactions can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to 5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride can lead to adaptive responses in cells, such as upregulation of compensatory pathways that mitigate the compound’s inhibitory effects . These temporal changes highlight the importance of considering the duration of exposure in experimental designs.

Dosage Effects in Animal Models

The effects of 5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions. Threshold effects have also been noted, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases significantly .

Metabolic Pathways

5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, 5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also actively transported by specific transporters . Binding proteins in the blood and tissues can influence the compound’s distribution, affecting its localization and accumulation in target tissues . These factors are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 5-(3-Pyrrolidinyl)-1H-pyrazole dihydrochloride is an important determinant of its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a Cp*Ir complex as a catalyst . The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is unique due to its combined pyrrolidine and pyrazole rings, which provide a distinct structural framework that can be exploited for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

5-pyrrolidin-3-yl-1H-pyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPOZVKCXTVITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=NN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173135-18-5
Record name 5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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